

Spilanthol: A Technical Guide on Biological Activities and Pharmacological Effects

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Compound of Interest

Compound Name: *N*-(2-methylpropyl)deca-2,6,8-trienamide

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spilanthol is a bioactive N-isobutylamide, primarily isolated from the plant *Acmella oleracea* (also known as *Spilanthes acmella*), a member of the Asteraceae family.[1][2] Traditionally referred to as the "toothache plant," its extracts have been used in folk medicine to treat ailments like toothaches, stomatitis, and skin disorders.[3][4] Spilanthol is the principal compound responsible for the plant's characteristic pungent, tingling, and numbing sensation.[5][6] Modern pharmacological studies have revealed that spilanthol possesses a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, diuretic, and anti-obesity effects, making it a compound of significant interest for therapeutic development.[2][5] This document provides a comprehensive technical overview of the pharmacological properties of spilanthol, its mechanisms of action, quantitative data from key studies, and the experimental protocols used for its evaluation.

Pharmacological Activities and Mechanisms of Action

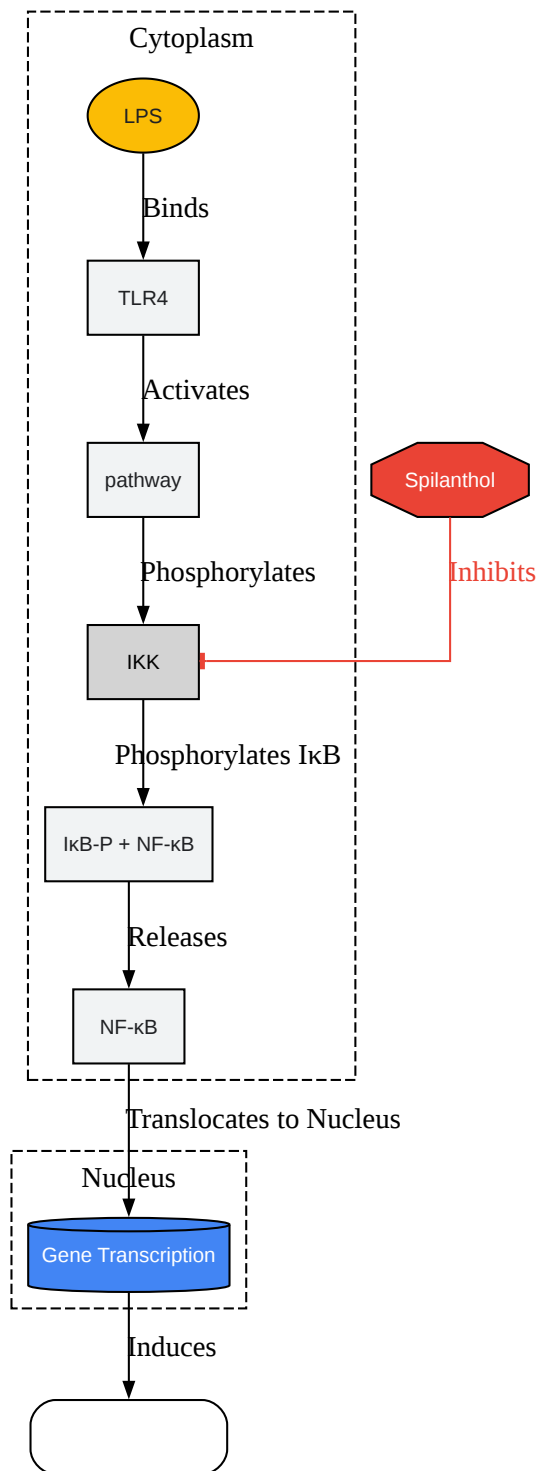
Spilanthol exerts its effects through multiple molecular pathways, positioning it as a multifaceted therapeutic agent. Its diverse activities are attributed to its ability to modulate key signaling cascades involved in inflammation, pain perception, and metabolic regulation.

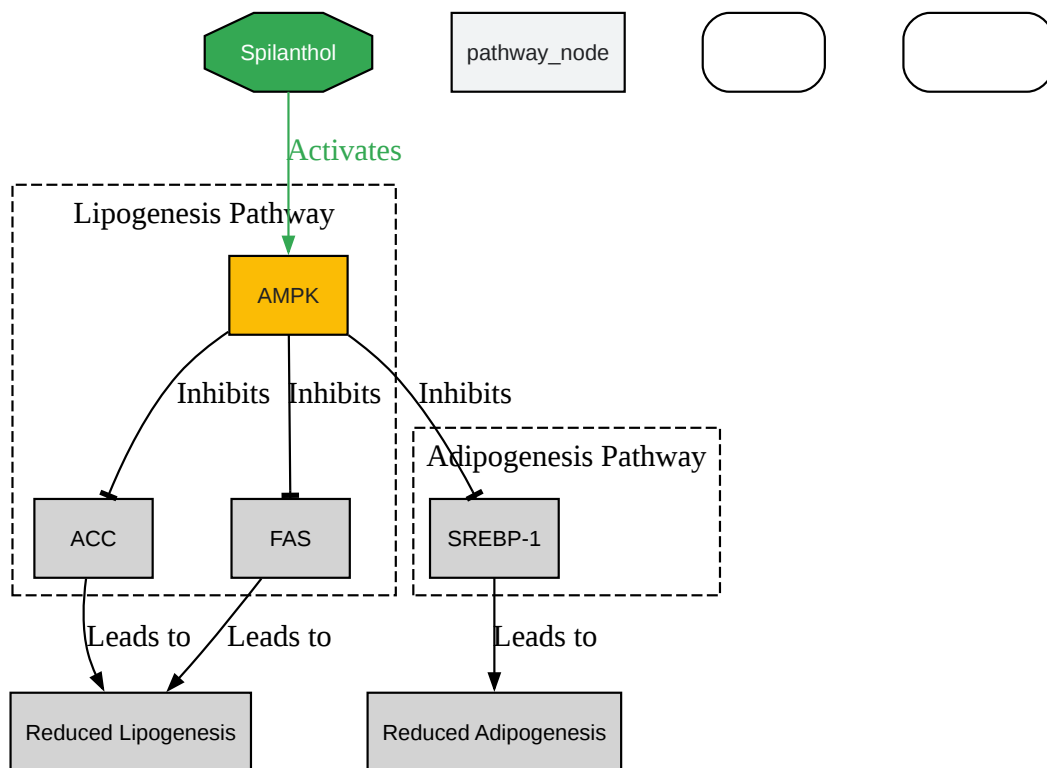
Anti-inflammatory and Immunomodulatory Activity

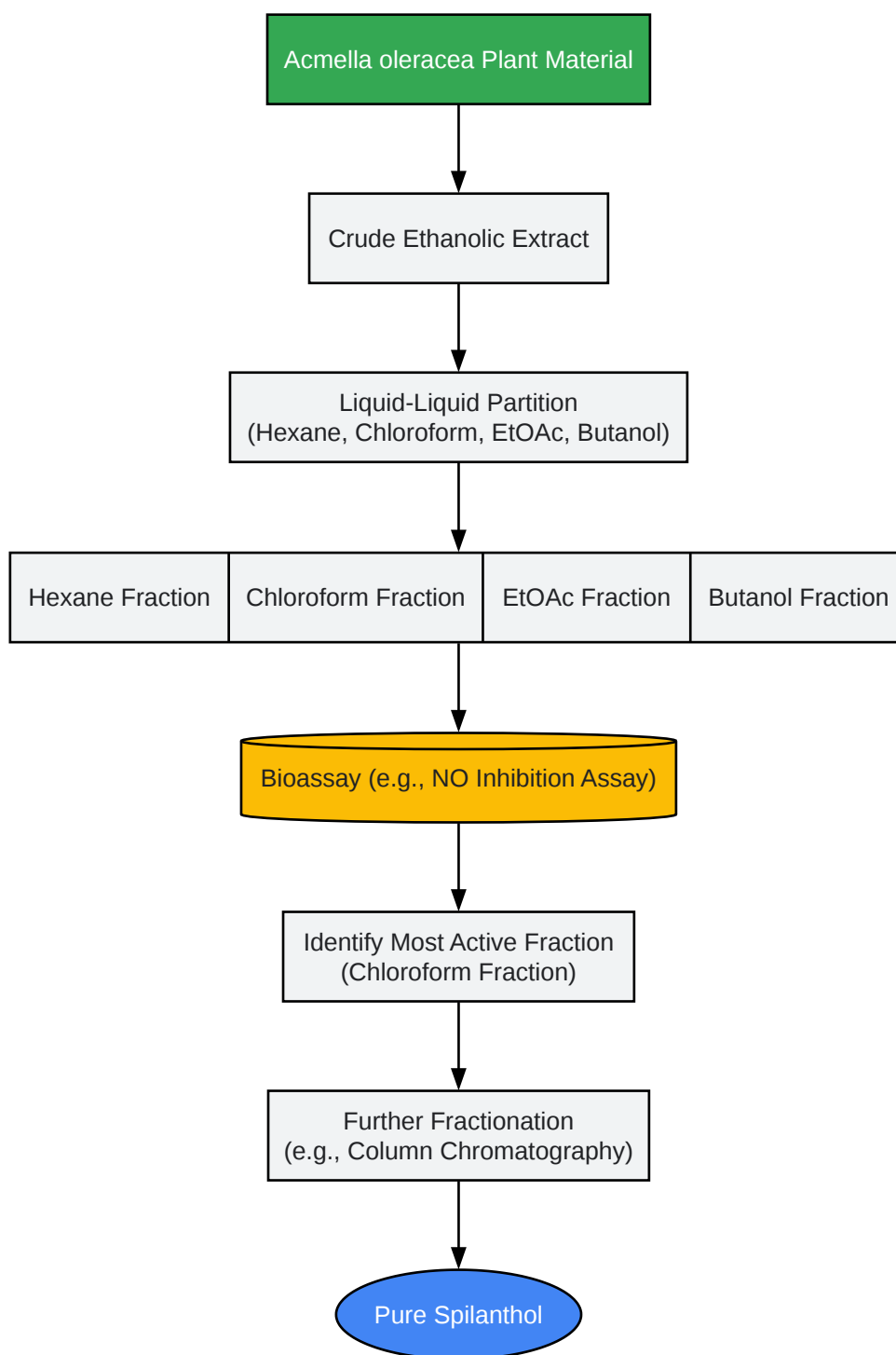
Spilanthol has demonstrated potent anti-inflammatory properties both in vitro and in vivo. Its primary mechanism involves the suppression of pro-inflammatory mediators by targeting critical signaling pathways.

Mechanism of Action: Spilanthol significantly inhibits the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.^{[4][7]} This effect is largely mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[7][8]} In lipopolysaccharide (LPS)-stimulated macrophages, spilanthol prevents the phosphorylation of the cytoplasmic inhibitor-κB (IκB), thereby blocking the nuclear translocation and DNA binding activity of NF-κB.^{[4][7]} The inhibition of NF-κB subsequently suppresses the transcription of numerous downstream inflammatory genes, including iNOS, Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).^{[7][9]}

Furthermore, spilanthol modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown it can suppress the phosphorylation of JNK and p38 kinases, which are crucial for the expression of inflammatory mediators.^{[9][10]} This dual inhibition of NF-κB and MAPK pathways underscores its robust anti-inflammatory potential.^{[9][11]}







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